Fmoc-Tyr(tBu)-Bt

Übersicht

Beschreibung

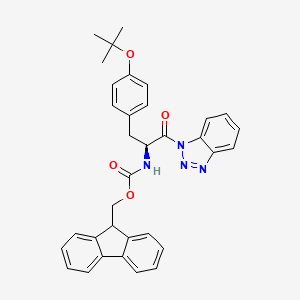

Fmoc-Tyr(tBu)-Bt: is a compound used primarily in the field of peptide synthesis. It is a derivative of tyrosine, an amino acid, and is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group at the amino terminus and a tert-butyl (tBu) group at the hydroxyl side chain. This compound is essential in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Tyr(tBu)-Bt involves several steps:

Fmoc Protection: The amino group of tyrosine is protected by reacting it with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.

tert-Butyl Protection: The hydroxyl group of tyrosine is protected by reacting it with tert-butyl chloride in the presence of a base like sodium hydroxide.

Coupling with Bt: The protected tyrosine is then coupled with benzotriazole (Bt) using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using efficient solvents, recycling reagents, and employing continuous flow reactors .

Analyse Chemischer Reaktionen

Types of Reactions:

Deprotection Reactions: Fmoc-Tyr(tBu)-Bt undergoes deprotection reactions to remove the Fmoc and tBu groups.

Coupling Reactions: It participates in peptide coupling reactions, where the amino group of one amino acid reacts with the carboxyl group of another to form a peptide bond.

Common Reagents and Conditions:

Deprotection: Piperidine in DMF for Fmoc removal; TFA for tBu removal.

Coupling: DCC, DIC, HATU in solvents like DMF or dichloromethane (DCM).

Major Products:

Deprotection: Yields free tyrosine derivatives.

Coupling: Yields peptide chains with this compound incorporated.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-Tyr(tBu)-Bt is primarily used as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptides. The compound's stability makes it compatible with various coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) .

Key Points:

- Facilitates the formation of peptide bonds.

- Enables the synthesis of peptides with specific biological activities.

Biological Research

Peptides synthesized using this compound are crucial for studying protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. For instance, research has demonstrated that modified peptides can inhibit disease models, showcasing their potential therapeutic applications .

Case Study Example:

- In a study involving MOG35–55 peptide analogues, this compound was employed to synthesize cyclic analogues that exhibited varying degrees of biological activity against experimental autoimmune encephalomyelitis (EAE) .

Drug Development

This compound plays a significant role in the development of peptide-based therapeutics for diseases such as cancer and diabetes. The ability to create specific peptide sequences allows researchers to design drugs that target particular biological pathways effectively.

Applications in Medicine:

- Peptides synthesized from this compound are being explored for their roles in drug delivery systems and as potential therapeutic agents against various diseases .

Industrial Applications

In the pharmaceutical industry, this compound is utilized for the large-scale production of peptide drugs. Its application extends to developing diagnostic tools and biosensors, where precise peptide sequences are essential for functionality.

Comparison with Similar Compounds:

| Compound | Unique Features | Applications |

|---|---|---|

| Fmoc-Tyr-OH | Lacks tBu protection | Basic peptide synthesis |

| Fmoc-Ser(tBu)-OH | Similar protection strategy | Peptide synthesis |

| Fmoc-Thr(tBu)-OH | Similar protection strategy | Peptide synthesis |

Wirkmechanismus

Mechanism: The primary function of Fmoc-Tyr(tBu)-Bt is to protect the amino and hydroxyl groups of tyrosine during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino terminus, while the tBu group protects the hydroxyl side chain .

Molecular Targets and Pathways: During peptide synthesis, the Fmoc group is removed by base treatment (e.g., piperidine), exposing the amino group for coupling reactions. The tBu group is removed by acid treatment (e.g., TFA), exposing the hydroxyl group for further reactions .

Vergleich Mit ähnlichen Verbindungen

Fmoc-Tyr-OH: Similar to Fmoc-Tyr(tBu)-Bt but lacks the tBu protection on the hydroxyl group.

Fmoc-Ser(tBu)-OH: Similar protection strategy but with serine instead of tyrosine.

Fmoc-Thr(tBu)-OH: Similar protection strategy but with threonine instead of tyrosine.

Uniqueness: this compound is unique due to its dual protection strategy, which allows for selective deprotection and incorporation into peptides. This dual protection enhances the stability and versatility of the compound in peptide synthesis .

Biologische Aktivität

Fmoc-Tyr(tBu)-Bt is a significant compound in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). It is a derivative of tyrosine, protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group and a tert-butyl (tBu) group. This compound plays a crucial role in the synthesis of peptides that exhibit various biological activities, including enzyme interactions, receptor binding, and therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 568.65 g/mol. The compound's structure consists of:

- Fmoc Group : Protects the amino terminus.

- tBu Group : Protects the hydroxyl side chain.

- Bt Group : Enhances stability and solubility during synthesis.

The synthesis involves several key steps:

- Fmoc Protection : The amino group of tyrosine is protected using Fmoc-Cl.

- tBu Protection : The hydroxyl group is protected with tert-butyl chloride.

- Coupling with Bt : The protected tyrosine is coupled with benzotriazole (Bt) using coupling reagents like DCC or DIC.

The mechanism primarily involves deprotection reactions where the Fmoc and tBu groups are removed under mild conditions to expose functional groups for further reactions, facilitating peptide bond formation during SPPS .

Biological Activity

Peptides synthesized using this compound have demonstrated various biological activities:

1. Protein-Protein Interactions

Research indicates that peptides derived from this compound can effectively study protein-protein interactions, crucial for understanding cellular processes and signaling pathways .

2. Enzyme-Substrate Interactions

These peptides are utilized to investigate enzyme-substrate dynamics, contributing to drug design and the development of enzyme inhibitors .

3. Receptor-Ligand Binding

Peptides synthesized with this compound have been shown to bind selectively to specific receptors, making them valuable in pharmacological studies and therapeutic applications .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of peptides synthesized from this compound. Results indicated that certain derivatives exhibited significant activity against bacterial strains, highlighting their potential as novel antimicrobial agents .

Case Study 2: Cancer Therapeutics

In another study, peptides incorporating this compound were assessed for their ability to inhibit cancer cell proliferation. The findings suggested that these peptides could be developed into peptide-based therapeutics for cancer treatment .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-(benzotriazol-1-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32N4O4/c1-34(2,3)42-23-18-16-22(17-19-23)20-30(32(39)38-31-15-9-8-14-29(31)36-37-38)35-33(40)41-21-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h4-19,28,30H,20-21H2,1-3H3,(H,35,40)/t30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIHIZJNLXMTHT-PMERELPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)N2C3=CC=CC=C3N=N2)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)N2C3=CC=CC=C3N=N2)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649513 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-3-(4-tert-butoxyphenyl)-1-oxopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126433-42-8 | |

| Record name | Carbamic acid, N-[(1S)-2-(1H-benzotriazol-1-yl)-1-[[4-(1,1-dimethylethoxy)phenyl]methyl]-2-oxoethyl]-, 9H-fluoren-9-ylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1126433-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-3-(4-tert-butoxyphenyl)-1-oxopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.